molecular formula C13H30OSiSn B11952489 tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane CAS No. 89045-22-7

tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane

Katalognummer: B11952489
CAS-Nummer: 89045-22-7
Molekulargewicht: 349.17 g/mol
InChI-Schlüssel: VWVJEIOMUGEYEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE is a unique organosilicon compound with the molecular formula C13H30OSiSn. It is known for its applications in organic synthesis and material science due to its distinctive chemical structure, which includes both silicon and tin atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE typically involves the reaction of tert-butyl(dimethyl)silanol with trimethylstannylbutenyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and contamination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanol derivatives, substituted stannyl compounds, and various organosilicon intermediates .

Wissenschaftliche Forschungsanwendungen

TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE has several scientific research applications:

Wirkmechanismus

The mechanism of action of TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin atoms. These atoms can form bonds with other elements, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Eigenschaften

CAS-Nummer

89045-22-7

Molekularformel

C13H30OSiSn

Molekulargewicht

349.17 g/mol

IUPAC-Name

tert-butyl-dimethyl-(3-trimethylstannylbut-3-enoxy)silane

InChI

InChI=1S/C10H21OSi.3CH3.Sn/c1-7-8-9-11-12(5,6)10(2,3)4;;;;/h1,8-9H2,2-6H3;3*1H3;

InChI-Schlüssel

VWVJEIOMUGEYEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCCC(=C)[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.